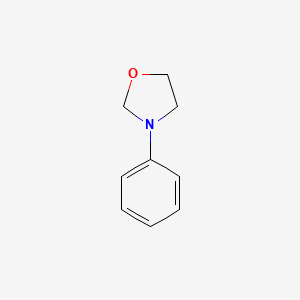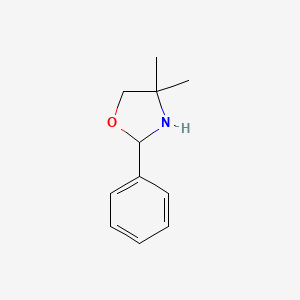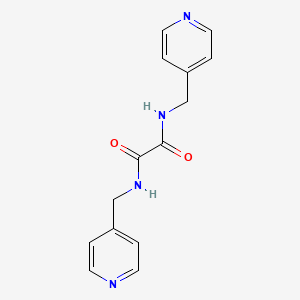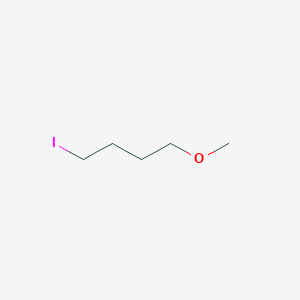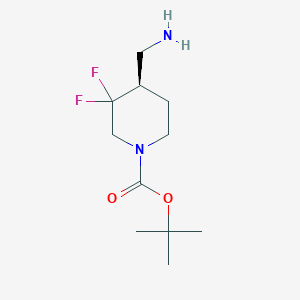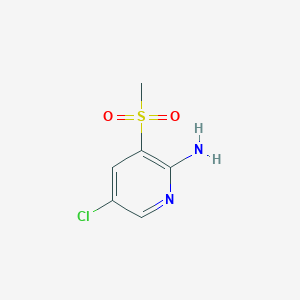
4,7-Dibromo-1H-indole-2,3-dione
Overview
Description
4,7-Dibromo-1H-indole-2,3-dione is a chemical compound with the molecular formula C8H3Br2NO2 . It has a molecular weight of 304.92300 .
Synthesis Analysis
The synthesis of 1,2,3-trisubstituted indoles, which could include this compound, has been developed based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks .Molecular Structure Analysis
The molecular structure of this compound consists of an indole ring substituted with two bromine atoms at the 4 and 7 positions . The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
The reaction of 4,7-dibromo [1,2,5]thiadiazolo [3,4-d]pyridazine with alcohols and sodium alkoxides was evaluated under various conditions . Depending on the reaction conditions, either alkoxy or hydroxy derivatives of [1,2,5]thiadiazolo [3,4-d]pyridazine can be obtained .Physical And Chemical Properties Analysis
This compound has a molecular weight of 304.92300 and a molecular formula of C8H3Br2NO2 . The exact mass is 302.85300 . The LogP value, which is a measure of the compound’s lipophilicity, is 2.48440 .Scientific Research Applications
Neuroprotective and Neuromodulatory Effects
Research indicates that indole derivatives like isatin can influence neurotransmitter content and release in the brain, suggesting potential applications in neuroprotection and neuromodulation. For example, one study found that isatin can regulate the balance between acetylcholine (Ach) and dopamine (DA) release in rat brains, hinting at its potential in managing neurodegenerative diseases or conditions associated with neurotransmitter imbalance (Wang, 2005).
Anti-inflammatory and Fibrosis Effects
Indole derivatives have been studied for their potential in treating inflammatory conditions and fibrosis. One investigation into a glycogen synthase kinase-3 inhibitor with an indole structure demonstrated protective effects against lung fibrosis in mice, suggesting that similar compounds might have therapeutic applications in pulmonary diseases (Gurrieri et al., 2010).
Anticonvulsant and Anxiogenic Properties
The diverse effects of indole derivatives on the central nervous system also include anticonvulsant and anxiogenic properties. Research has shown that different doses of isatin can have varied effects on seizure induction and anxiety, which may lead to the development of new treatments for epilepsy or anxiety disorders (Bhattacharya & Chakrabarti, 1998).
Cardiovascular and Smooth Muscle Effects
Indole derivatives have been investigated for their effects on cardiovascular health and smooth muscle function. Studies have found that compounds like isatin can influence vascular tone and myocardial contractility, suggesting potential applications in treating cardiovascular disorders (Gabriel et al., 2011).
Metabolic and Excretion Pathways
Understanding the metabolic and excretion pathways of indole derivatives is crucial for their development as therapeutic agents. Research into compounds like LY2090314, a glycogen synthase kinase-3 inhibitor with an indole core, has provided valuable insights into the rapid clearance and extensive metabolism of such compounds, which can inform the development of indole-based drugs with optimized pharmacokinetic profiles (Zamek-Gliszczynski et al., 2013).
properties
IUPAC Name |
4,7-dibromo-1H-indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2NO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLCBTSWCOVUIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Br)C(=O)C(=O)N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475965 | |
| Record name | 4,7-Dibromo-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20780-89-6 | |
| Record name | 4,7-Dibromo-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20780-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dibromo-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



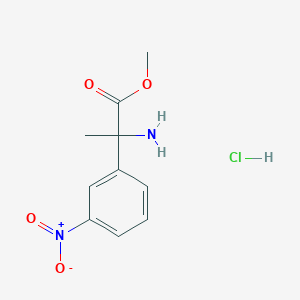
![6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B3049387.png)
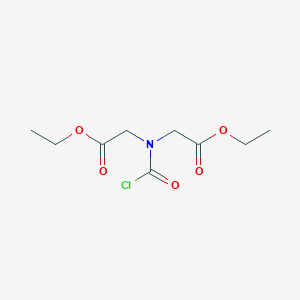
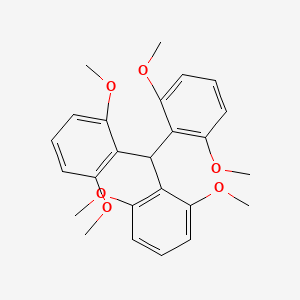

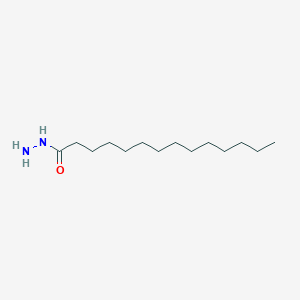

![6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B3049399.png)
